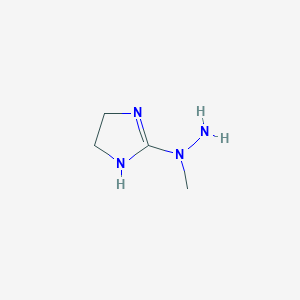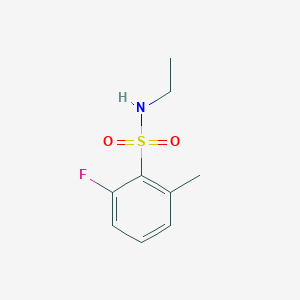
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H12FNO2S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group, a fluorine atom, and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation. The reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation and Reduction: Products include sulfonic acids or amines.
Scientific Research Applications
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethyl and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-methylbenzene-1-sulfonamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-Fluorobenzenesulfonimide: Contains a fluorine atom but lacks the ethyl and methyl groups, leading to different reactivity and applications.
N-Ethylbenzenesulfonamide: Lacks both the fluorine and methyl groups, making it less lipophilic and less reactive.
Uniqueness
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and reactivity, while the ethyl and methyl groups contribute to its stability and overall molecular structure.
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
LMRKVMUUBUYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


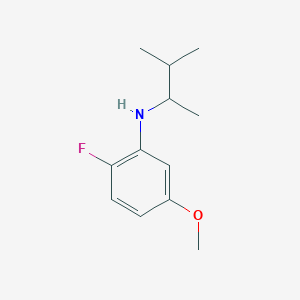
![2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B13262355.png)

![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13262370.png)
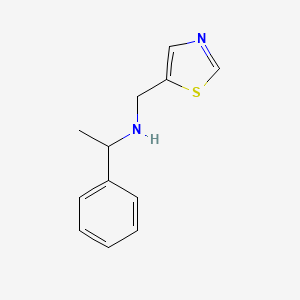

![3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13262384.png)
![2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13262385.png)
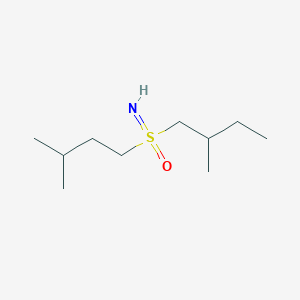


![[2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol](/img/structure/B13262411.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13262415.png)
